![molecular formula C23H26N4O2 B6583536 1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-[(furan-2-yl)methyl]piperidine-3-carboxamide CAS No. 1251686-51-7](/img/structure/B6583536.png)
1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-[(furan-2-yl)methyl]piperidine-3-carboxamide
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Overview
Description
The compound “1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-[(furan-2-yl)methyl]piperidine-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyridazinone ring, a furan ring, and a piperidine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyridazinones are typically synthesized through the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Similarly, piperidine rings can be synthesized from different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazinone, furan, and piperidine rings. The spatial orientation of substituents and the stereochemistry of the molecule could potentially influence its biological activity .Chemical Reactions Analysis
The pyridazinone ring in the molecule is known for its reactivity and can undergo various chemical reactions. The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .properties
IUPAC Name |
1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-16-7-8-18(13-17(16)2)21-9-10-22(26-25-21)27-11-3-5-19(15-27)23(28)24-14-20-6-4-12-29-20/h4,6-10,12-13,19H,3,5,11,14-15H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFMJZHIIYZNHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-[(furan-2-yl)methyl]piperidine-3-carboxamide |
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